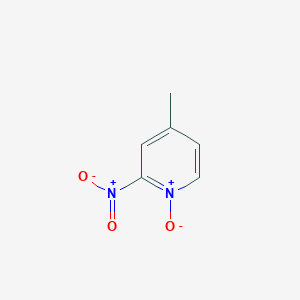4-Methyl-2-nitropyridine-1-oxide
CAS No.: 100047-40-3
Cat. No.: VC2893350
Molecular Formula: C6H6N2O3
Molecular Weight: 154.12 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 100047-40-3 |
|---|---|
| Molecular Formula | C6H6N2O3 |
| Molecular Weight | 154.12 g/mol |
| IUPAC Name | 4-methyl-2-nitro-1-oxidopyridin-1-ium |
| Standard InChI | InChI=1S/C6H6N2O3/c1-5-2-3-7(9)6(4-5)8(10)11/h2-4H,1H3 |
| Standard InChI Key | MRDNIKKJWQWEPC-UHFFFAOYSA-N |
| SMILES | CC1=CC(=[N+](C=C1)[O-])[N+](=O)[O-] |
| Canonical SMILES | CC1=CC(=[N+](C=C1)[O-])[N+](=O)[O-] |
Introduction
Chemical Identity and Structure
4-Methyl-2-nitropyridine-1-oxide is identified by the CAS registry number 100047-40-3. This compound features a pyridine ring structure with three key functional groups: a nitro group at the 2-position, a methyl group at the 4-position, and an N-oxide functionality. The combination of these substituents creates a molecule with unique chemical reactivity and properties.
Molecular Descriptors
The compound possesses specific chemical identifiers that distinguish it from related pyridine derivatives:
| Parameter | Value |
|---|---|
| Molecular Formula | C6H6N2O3 |
| Molecular Weight | 154.12 g/mol |
| SMILES Notation | Cc1ccn+[O-] |
| InChI | InChI=1S/C6H6N2O3/c1-5-2-3-7(9)6(4-5)8(10)11/h2-4H,1H3 |
| InChIKey | MRDNIKKJWQWEPC-UHFFFAOYSA-N |
These identifiers provide essential information for database searches and chemical inventory management, allowing researchers to precisely identify this compound in scientific literature and chemical repositories .
Physical and Chemical Properties
Physical Characteristics
4-Methyl-2-nitropyridine-1-oxide presents as a solid compound with specific physical properties that are important for its handling, storage, and application in research settings.
| Physical Property | Value | Unit |
|---|---|---|
| Flash Point | 198.1±23.2 | °C |
| Boiling Point | 404.0±25.0 (at 760 mmHg) | °C |
| Polarizability | 15.0±0.5 | 10^-24 cm^3 |
| Density | 1.4±0.1 | g/cm^3 |
| Vapor Pressure | 0.0±0.9 (at 25°C) | mmHg |
These physical parameters indicate a stable compound with low volatility at room temperature, which influences its storage requirements and handling procedures .
Chemical Reactivity
The chemical behavior of 4-Methyl-2-nitropyridine-1-oxide is largely determined by its three key functional groups:
-
The N-oxide group provides a site for deoxygenation reactions and influences the electronic distribution across the pyridine ring
-
The nitro group at the 2-position serves as an electron-withdrawing group that activates the ring toward nucleophilic substitution
-
The methyl group at the 4-position can participate in oxidation reactions or serve as a site for further functionalization
These reactive sites make the compound valuable for various synthetic applications and structural modifications in chemical research.
Applications and Research Significance
Pharmaceutical Applications
| Compound | Relative Carcinogenic Potency | Mutagenicity |
|---|---|---|
| 3-Methyl-4-NPO | Highest | High |
| 3-Ethyl-4-NPO | Moderate to High | Moderate |
| 4-NPO (unsubstituted) | Moderate | Moderate |
| Various dimethyl derivatives | Variable | Variable |
This structure-activity relationship data from related compounds provides potential insights into how 4-Methyl-2-nitropyridine-1-oxide might interact with biological systems, though direct studies would be needed to confirm such properties .
Comparative Analysis with Related Compounds
Structural Analogs
Understanding the properties of 4-Methyl-2-nitropyridine-1-oxide can be enhanced by examining related compounds:
-
2-Methyl-4-nitropyridine-N-oxide (CAS: 5470-66-6) is an isomeric compound with the methyl and nitro groups in different positions
-
Various alkyl derivatives of 4-nitropyridine 1-oxide have been extensively studied for their biological properties and structure-activity relationships
Mechanistic Insights from Related Compounds
Studies on related nitropyridine N-oxides suggest potential mechanisms by which these compounds interact with biological systems:
-
Conversion to active metabolites through enzymatic reduction of the nitro group
-
Modification of nucleic acid bases, potentially leading to mutagenic effects
-
Interference with DNA repair mechanisms through selective inhibition of repair enzymes
Research has indicated that the biological activity of these compounds may follow mechanisms similar to those established for 4-nitroquinoline 1-oxide, a well-studied carcinogen and mutagen .
Research Opportunities and Future Directions
Analytical Methods Development
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume